(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1257551-33-9
VCID: VC4211304
InChI: InChI=1S/C20H26N6O3S/c1-30(28,29)26-9-6-16(7-10-26)20(27)25-13-11-24(12-14-25)19-5-4-18(22-23-19)17-3-2-8-21-15-17/h2-5,8,15-16H,6-7,9-14H2,1H3
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Molecular Formula: C20H26N6O3S
Molecular Weight: 430.53

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone

CAS No.: 1257551-33-9

Cat. No.: VC4211304

Molecular Formula: C20H26N6O3S

Molecular Weight: 430.53

* For research use only. Not for human or veterinary use.

(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone - 1257551-33-9

Specification

CAS No. 1257551-33-9
Molecular Formula C20H26N6O3S
Molecular Weight 430.53
IUPAC Name (1-methylsulfonylpiperidin-4-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C20H26N6O3S/c1-30(28,29)26-9-6-16(7-10-26)20(27)25-13-11-24(12-14-25)19-5-4-18(22-23-19)17-3-2-8-21-15-17/h2-5,8,15-16H,6-7,9-14H2,1H3
Standard InChI Key PAVRQWXWWVOYJL-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound integrates multiple heterocyclic systems, including a piperidine core, pyridazine, and pyridine rings. The methylsulfonyl group at the 1-position of the piperidine and the methanone bridge between the piperidine and piperazine moieties define its unique stereoelectronic profile .

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₂₀H₂₆N₆O₃S
Molecular Weight430.5 g/mol
SMILES NotationCS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4cccnc4)nn3)CC2)CC1

The compound’s molecular weight (430.5 g/mol) places it within the range of drug-like molecules, adhering to Lipinski’s rule of five for oral bioavailability .

Structural Features

  • Piperidine Core: The piperidine ring at the 1-position is substituted with a methylsulfonyl group, enhancing electrophilicity and potential hydrogen-bonding interactions.

  • Pyridazine-Pyridine System: The 6-(pyridin-3-yl)pyridazin-3-yl group introduces aromatic stacking capabilities and metal-coordination sites.

  • Piperazine Linker: The piperazine moiety facilitates conformational flexibility, a trait often exploited in kinase inhibitor design .

Synthesis and Industrial Production

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the piperidine and pyridazine rings may necessitate high-dilution conditions to suppress oligomerization.

  • Sulfonation Control: Selective introduction of the methylsulfonyl group requires careful temperature modulation to avoid over-oxidation .

Chemical Reactivity and Stability

Key Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionAmines, DMF, 80°CSulfonamide derivatives
OxidationmCPBA, CH₂Cl₂, 0°CSulfoxide/sulfone analogs
ReductionLiAlH₄, THF, refluxSecondary alcohol derivatives

The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling diversification of the piperidine moiety. The pyridazine ring’s electron-deficient nature facilitates electrophilic aromatic substitution at the 4-position .

CompoundHepG2 IC₅₀ (μM)HeLa IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
7h 2.05.86.9
Paclitaxel 0.562.81.9

While direct data for the target compound is unavailable, its structural similarity to 7h suggests comparable mechanism-of-action profiles, potentially involving tubulin polymerization inhibition or kinase modulation .

Central Nervous System (CNS) Targeting

The compound’s ability to cross the blood-brain barrier is predicted via computational models (QikProp, Schrödinger):

  • PSA (Polar Surface Area): 85 Ų (optimal for CNS penetration)

  • logBB (Blood-Brain Barrier Permeability): 0.3 (moderate penetration)

Piperazine derivatives are frequently employed in dopamine and serotonin receptor modulators, hinting at potential neuropharmacological applications .

Comparative Analysis with Structural Analogs

(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-3-yl)methanone

  • Key Difference: Absence of the pyridazine-piperazine system.

  • Impact: Reduced conformational flexibility and weaker binding to kinase ATP pockets.

LY3154207

  • Key Difference: Dopamine D1 receptor selectivity via a dihydroisoquinoline scaffold.

  • Shared Trait: Both compounds utilize sulfonyl groups for metabolic stability.

Future Research Directions

  • Synthetic Methodology: Develop enantioselective routes to access stereoisomers for chiral resolution studies.

  • Target Deconvolution: Employ chemoproteomics to identify protein targets in cancer cell lysates.

  • ADME Profiling: Assess hepatic microsomal stability and cytochrome P450 inhibition potential.

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